molecular formula C23H27N3OS B6008610 6-tert-butyl-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide

6-tert-butyl-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide

Cat. No.: B6008610
M. Wt: 393.5 g/mol
InChI Key: ZMYCYBCGZGJTJX-WYMPLXKRSA-N
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Description

6-tert-butyl-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide is a complex organic compound with potential applications in various fields such as medicinal chemistry and material science. This compound features a unique structure that combines an indole moiety with a tetrahydrobenzothiophene core, making it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-tert-butyl-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide typically involves multiple steps:

    Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Synthesis of the Tetrahydrobenzothiophene Core: This can be achieved through a cyclization reaction involving a thiol and a suitable diene or dienophile.

    Condensation Reaction: The final step involves the condensation of the indole derivative with the tetrahydrobenzothiophene core in the presence of a suitable condensing agent such as acetic anhydride or phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can occur at the carbonyl group of the carbohydrazide moiety, potentially yielding hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzothiophene core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted benzothiophene derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal catalysis.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology and Medicine

    Drug Development: The compound’s structure suggests potential biological activity, making it a candidate for drug development, particularly in the field of oncology or neurology.

    Biochemical Research: It can be used as a probe to study various biochemical pathways and interactions.

Industry

    Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Pharmaceuticals: Its potential biological activity makes it a valuable compound for pharmaceutical research and development.

Mechanism of Action

The mechanism of action of 6-tert-butyl-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The indole moiety may play a crucial role in binding to these targets, while the benzothiophene core could influence the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 6-tert-butyl-4-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one
  • (3Z,6Z)-3-benzylidene-6-[(5-tert-butyl-1H-imidazol-4-yl)methylidene]piperazine-2,5-dione

Uniqueness

Compared to similar compounds, 6-tert-butyl-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide stands out due to its unique combination of an indole moiety and a tetrahydrobenzothiophene core. This structural uniqueness may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

6-tert-butyl-N-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3OS/c1-14-18(16-7-5-6-8-20(16)25-14)12-24-26-22(27)19-13-28-21-11-15(23(2,3)4)9-10-17(19)21/h5-8,12-13,15,25H,9-11H2,1-4H3,(H,26,27)/b24-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMYCYBCGZGJTJX-WYMPLXKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C=NNC(=O)C3=CSC4=C3CCC(C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1)/C=N/NC(=O)C3=CSC4=C3CCC(C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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